3,6-Pyridazinedicarboxylic acid

Descripción general

Descripción

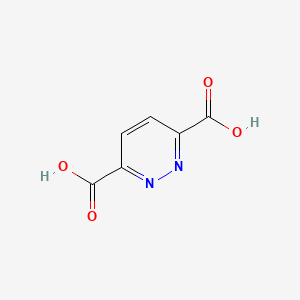

3,6-Pyridazinedicarboxylic acid is an organic compound with the molecular formula C6H4N2O4. It is a derivative of pyridazine, featuring two carboxylic acid groups at the 3 and 6 positions of the pyridazine ring. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-pyridazinedicarboxylic acid typically involves the reaction of hydrazine with maleic anhydride, followed by cyclization and oxidation steps. One common method includes the following steps:

Reaction of Hydrazine with Maleic Anhydride: This step forms a hydrazine derivative.

Cyclization: The intermediate undergoes cyclization to form the pyridazine ring.

Oxidation: The final step involves oxidation to introduce the carboxylic acid groups at the 3 and 6 positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3,6-Pyridazinedicarboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the pyridazine ring.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinediones, while reduction can produce various reduced derivatives.

Aplicaciones Científicas De Investigación

3,6-Pyridazinedicarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

Industry: It finds applications in the polymer industry and as a precursor for the synthesis of various industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3,6-pyridazinedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

- Quinolinic Acid (2,3-Pyridinedicarboxylic Acid)

- Lutidinic Acid (2,4-Pyridinedicarboxylic Acid)

- Isocinchomeronic Acid (2,5-Pyridinedicarboxylic Acid)

- Dipicolinic Acid (2,6-Pyridinedicarboxylic Acid)

- Cinchomeronic Acid (3,4-Pyridinedicarboxylic Acid)

- Dinicotinic Acid (3,5-Pyridinedicarboxylic Acid)

Comparison: 3,6-Pyridazinedicarboxylic acid is unique due to the positioning of its carboxylic acid groups, which influence its reactivity and applications. Compared to other pyridinedicarboxylic acids, it offers distinct advantages in specific synthetic and biological contexts. For instance, its ability to form stable complexes with metals and its potential biological activities make it a valuable compound in research and industry.

Actividad Biológica

3,6-Pyridazinedicarboxylic acid is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent studies.

Chemical Structure and Synthesis

This compound, with the molecular formula C8H8N2O4, features a pyridazine ring with two carboxylic acid groups at the 3 and 6 positions. The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes and functional group modifications. Various derivatives have been synthesized to enhance its biological activity.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. Its derivatives have been tested against various bacterial strains. For example, a study reported that certain metal complexes formed with pyridine dicarboxylic acids showed improved antimicrobial activity compared to the free acid itself due to enhanced lipophilicity and membrane permeability .

| Complex | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| Complex 1 | S. sonnei | 20 | 61.5 |

| Complex 2 | B. subtilis | 28 | 12.5 |

| Complex 3 | P. aeruginosa | 21 | 61.5 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Recent research demonstrated that certain thallium(III) complexes derived from pyridine-2,6-dicarboxylate exhibited selective cytotoxicity against human cancer cell lines such as A375 (melanoma) and HT29 (colon adenocarcinoma). The complexes induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial pathways .

| Compound | Cell Line | IC50 (µM) | Viability Inhibition (%) |

|---|---|---|---|

| C1 | A375 | 81.45 | 55.44 |

| C2 | HT29 | 421.13 | 35.28 |

| C3 | A375 | 7.23 | 69.62 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, the compound has shown promising anti-inflammatory properties. Research indicated that various derivatives of pyridine dicarboxylic acids provided significant protection against carrageenan-induced edema in animal models, outperforming standard anti-inflammatory drugs like diclofenac .

The biological activities of this compound are attributed to several mechanisms:

- Metal Complexation : The ability of the compound to form stable metal complexes enhances its biological activity by improving solubility and bioavailability.

- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways through ROS production and mitochondrial dysfunction.

- Inhibition of Pro-inflammatory Mediators : The compound may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of metal complexes derived from pyridine dicarboxylic acids against various pathogens, demonstrating that these complexes exhibited significantly higher inhibitory activity than their corresponding ligands .

- Cancer Cell Studies : Research on thallium complexes showed potent anticancer effects on melanoma cells, with specific pathways involved in apoptosis being elucidated through various assays measuring mitochondrial membrane potential and caspase activation .

Propiedades

IUPAC Name |

pyridazine-3,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-1-2-4(6(11)12)8-7-3/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPJFQGISLJONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30306224 | |

| Record name | 3,6-Pyridazinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57266-70-3 | |

| Record name | 3,6-Pyridazinedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Pyridazinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the crystal structure of pyridazine-3,6-dicarboxylic acid?

A1: Pyridazine-3,6-dicarboxylic acid can exist in different crystal forms, including a triclinic polymorphic form of the monohydrate. [] This form exhibits almost planar sheets formed by the acid and water molecules connected through hydrogen bonds. [] Interestingly, the carboxyl groups are not perfectly coplanar with the pyridazine ring, displaying dihedral angles of 2.0° and 5.6°. []

Q2: How is pyridazine-3,6-dicarboxylic acid synthesized?

A2: A new synthetic route has been developed that allows for the preparation of pyridazine-3,6-dicarboxylic acid in quantities suitable for practical use. [] While the specifics of this route are not detailed in the abstract, the paper highlights its significance in enabling further research and applications of this compound. []

Q3: What spectroscopic techniques are helpful for characterizing pyridazine-3,6-dicarboxylic acid and its derivatives?

A3: Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) have been successfully employed to elucidate the structures of pyridazine-3,6-dicarboxylic acid and various polyaza derivatives. [] These techniques provide valuable insights into the bonding and arrangement of atoms within these molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.